

An In-depth Technical Guide to 2-Fluoro-6-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-6-(tributylstannyl)pyridine**

Cat. No.: **B1317844**

[Get Quote](#)

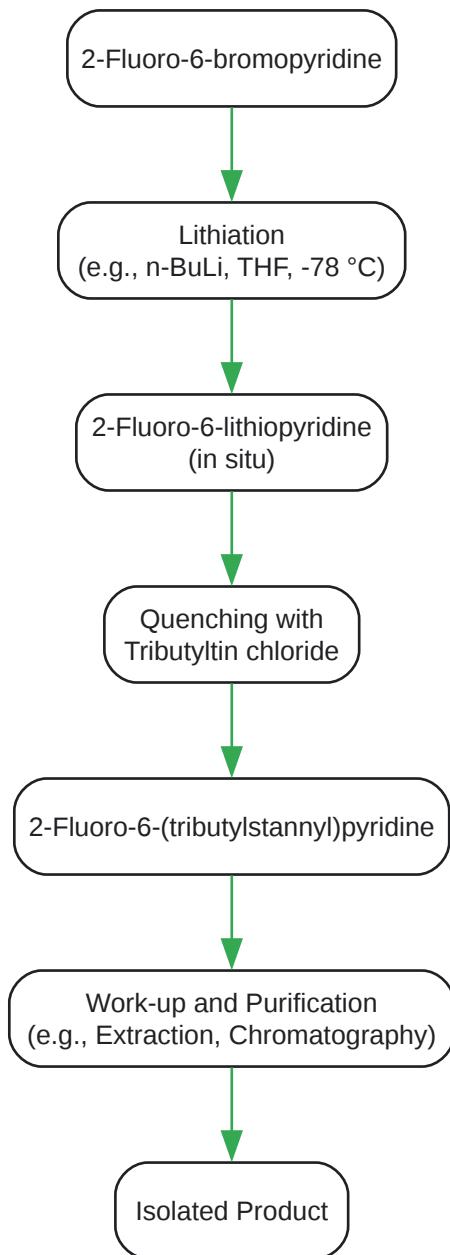
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-fluoro-6-(tributylstannyl)pyridine**. This organometallic compound serves as a valuable building block in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to introduce a 2-fluoropyridin-6-yl moiety into target molecules.

Core Physicochemical Properties

Quantitative data for **2-fluoro-6-(tributylstannyl)pyridine** is not extensively reported in publicly available literature. The following table summarizes the available information, supplemented with data for structurally related compounds to provide context.

Property	Value for 2-Fluoro-6-(tributylstannyl)pyridine	Notes
CAS Number	1025744-38-0	-
Molecular Formula	C ₁₇ H ₃₀ FNSn	[1]
Molecular Weight	386.12 g/mol	[1]
Appearance	Powder or liquid	Information from supplier data.
Purity	Typically >96%	Information from supplier data.
Boiling Point	Data not available	For the related compound 2-(tributylstannyl)pyridine, a boiling point of 134 °C is reported.
Density	Data not available	For the related compound 2-(tributylstannyl)pyridine, a density of 1.15 g/mL at 25 °C is reported.
Refractive Index	Data not available	For the related compound 2-fluoro-4-(tributylstannyl)pyridine, a refractive index of n ₂₀ /D 1.508 is reported.
Solubility	Data not available	Organotin compounds are generally soluble in organic solvents like THF, toluene, and dichloromethane.

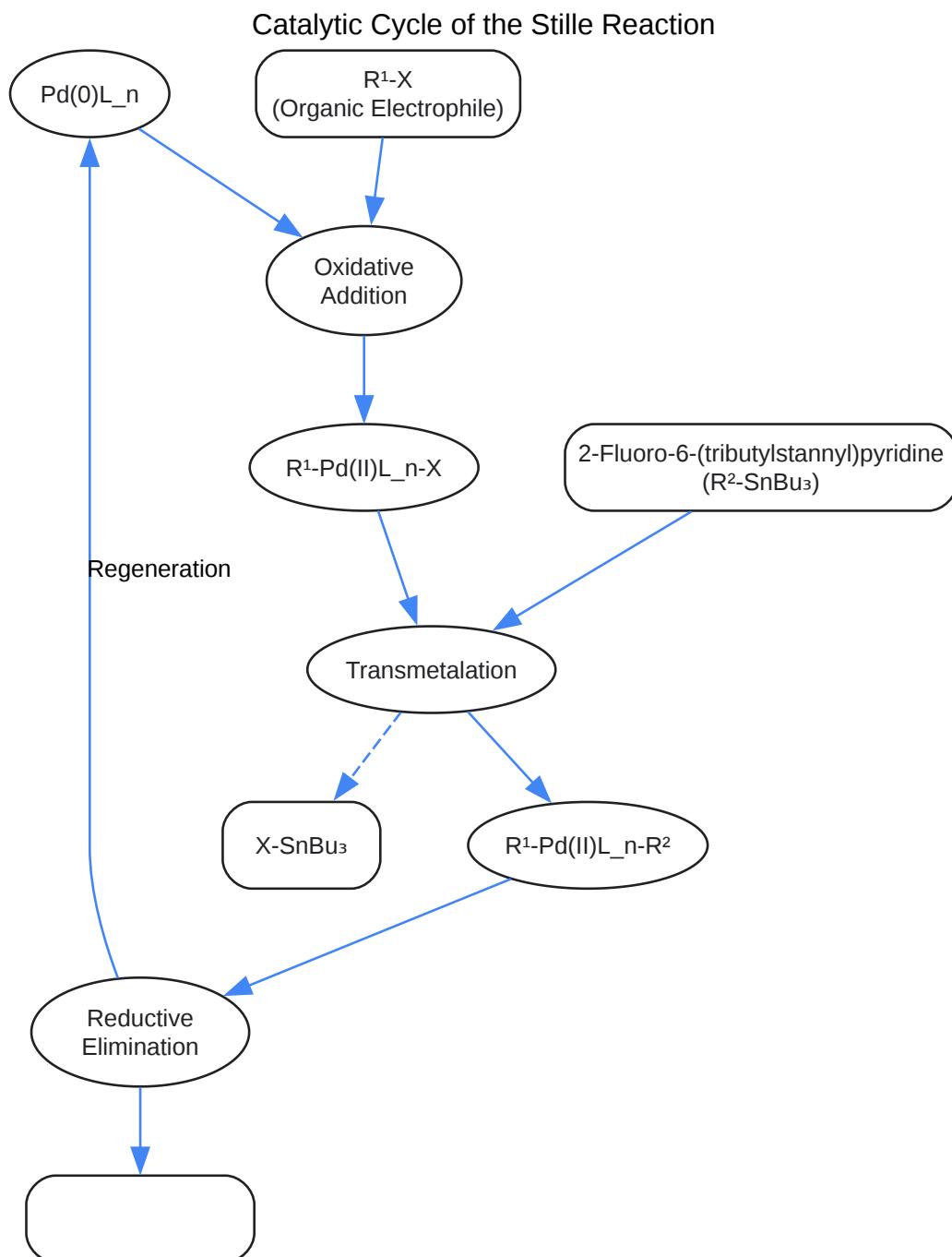

Synthesis and Reactivity

2-Fluoro-6-(tributylstannyl)pyridine is typically synthesized through the reaction of a suitable 2-fluoro-6-halopyridine with an organotin reagent. A common synthetic route involves the lithiation of 2-fluoro-6-bromopyridine followed by quenching with tributyltin chloride.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of **2-fluoro-6-(tributylstannylyl)pyridine**.

General Synthesis of 2-Fluoro-6-(tributylstannylyl)pyridine


[Click to download full resolution via product page](#)

Caption: General synthetic route for **2-fluoro-6-(tributylstannyl)pyridine**.

Reactivity in Stille Cross-Coupling Reactions

The primary utility of **2-fluoro-6-(tributylstannyl)pyridine** lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the fluorinated pyridine ring and various organic electrophiles, such as aryl or vinyl halides and triflates.

The catalytic cycle of the Stille reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-fluoro-6-(tributylstannylyl)pyridine** is not readily available in the literature, the following general procedure for the synthesis of a related arylstannane can be adapted. Note: This is a representative protocol and should be optimized for the specific substrate.

General Procedure for the Synthesis of Arylstannanes:

- Reaction Setup: A flame-dried round-bottom flask is charged with the aryl halide (e.g., 2-fluoro-6-bromopyridine, 1.0 eq) and anhydrous tetrahydrofuran (THF). The flask is flushed with an inert gas (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.
- Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
- Quenching: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired arylstannane.

Safety and Handling

Organotin compounds, including **2-fluoro-6-(tributylstannylyl)pyridine**, are toxic and should be handled with extreme caution in a well-ventilated fume hood.^[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.^[1] Exposure can be harmful if inhaled, swallowed, or in contact with skin.^[1] All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous materials.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of **2-fluoro-6-(tributylstannyl)pyridine** itself. The biological effects of molecules synthesized using this reagent would be dependent on the final structure of the coupled product. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity.

Conclusion

2-Fluoro-6-(tributylstannyl)pyridine is a valuable synthetic intermediate for the introduction of the 2-fluoropyridin-6-yl moiety in drug discovery and materials science. While detailed physicochemical data for this specific isomer are limited, its reactivity in Stille cross-coupling reactions is its most significant feature. Researchers using this compound should exercise appropriate caution due to the toxicity of organotin reagents and refer to safety data sheets for comprehensive handling information. Further research is warranted to fully characterize the properties and potential applications of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-6-(tributylstannyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317844#physicochemical-properties-of-2-fluoro-6-tributylstannyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com